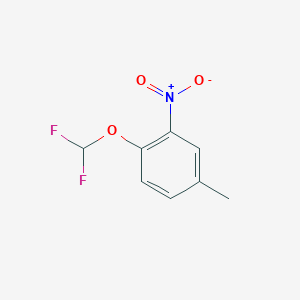
1-(Difluoromethoxy)-4-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Difluoromethoxy)-4-methyl-2-nitrobenzene” is a chemical compound with the linear formula C7H5F2NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(Difluoromethoxy)-4-methyl-2-nitrobenzene” is represented by the linear formula C7H5F2NO3 . The molecular weight of this compound is 189.12 .Scientific Research Applications
Anticancer and Antiviral Agent Potential
1-(Difluoromethoxy)-4-methyl-2-nitrobenzene and its derivatives were explored for their potential as anticancer and antiviral agents. Derivatives of 2,4-difluorobenzene possessing various substituents showed weak-to-moderate cytotoxicity against a range of cancer cell lines but were inactive as antiviral agents, including against HIV-1, HIV-2, and herpes simplex virus (Wang et al., 2000).
Chemical Reactivity and Synthesis
The reactivity of related nitrobenzene compounds has been studied, providing insights into their chemical behavior. For instance, 2-nitro-4-trifluoromethylbenzene-sulphenate anions were found to undergo specific methylation reactions (Hogg & Robertson, 1979). Additionally, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in pharmaceuticals like dofetilide, has been investigated, highlighting the importance of reaction conditions (Zhai Guang-xin, 2006).
Polymerization Studies
The compound's derivatives have also been used in polymerization studies. For example, the polymerization of trimethylene carbonate, a related compound, was investigated to understand the impact of reaction conditions and solvents (Kricheldorf & Jenssen, 1989).
Sweet Taste Research
Interestingly, derivatives of nitrobenzene, like 1-n-propyl-2-amino-4-nitrobenzene, have been found to have a sweet taste, several times stronger than cane sugar. This research could have implications for food science and sensory studies (Blanksma, 2010).
Photophysics and Photochemistry
The photophysics and photochemistry of nitrobenzene derivatives, including 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene, have been explored. Understanding these properties is crucial in fields like materials science and photodynamic therapy (Giussani & Worth, 2017).
Catalysis and Chemical Transformations
The compound and its derivatives have been studied in catalysis and chemical transformations. For example, the reduction of nitrobenzene to aniline using methyl formate was catalyzed by specific systems, a process relevant in organic synthesis (Ben Taleb & Jenner, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(difluoromethoxy)-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-5-2-3-7(14-8(9)10)6(4-5)11(12)13/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXOHSHRKHVPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-4-methyl-2-nitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2427474.png)

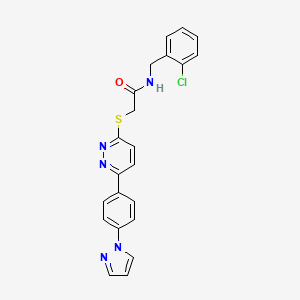
![7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2427478.png)
![N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427480.png)
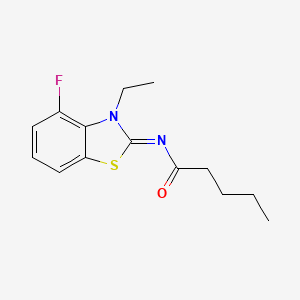
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2427485.png)
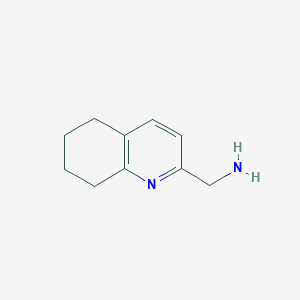
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2427488.png)
![2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427490.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427491.png)
![Propan-2-yl 2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]acetate](/img/structure/B2427492.png)
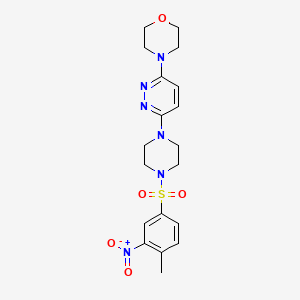
![5-Methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2427496.png)